molecular formula C10H13NO3 B1375653 3-(3-Amino-4-methoxyphenyl)propanoic acid CAS No. 859189-60-9

3-(3-Amino-4-methoxyphenyl)propanoic acid

Cat. No.: B1375653
CAS No.: 859189-60-9
M. Wt: 195.21 g/mol
InChI Key: KBNCQCURLYEOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "3-(3-Amino-4-methoxyphenyl)propanoic acid" . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Cellular Effects

The effects of 3-(3-Amino-4-methoxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in muscle cells, this compound has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise . It also affects hepatic glucose and lipid metabolism, indicating its role in energy homeostasis and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing various cellular processes. For instance, the compound’s interaction with GPR41 receptors has been shown to stimulate lipid metabolism pathways, contributing to its anti-obesity effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can be influenced by factors such as temperature and pH. In in vitro studies, it has been observed that the compound maintains its activity over extended periods, while in in vivo studies, its effects on cellular function can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic functions, while higher doses may lead to toxic or adverse effects. For example, in mice, low-dose administration of the compound increased Myf5 expression, promoting muscle development, whereas high doses did not show significant benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. The compound’s role in lipid metabolism is particularly noteworthy, as it has been shown to stimulate lipid breakdown and improve hepatic lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes via amino acid transporters, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences energy metabolism and cellular respiration .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Properties

IUPAC Name

3-(3-amino-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNCQCURLYEOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.